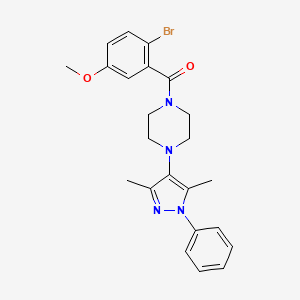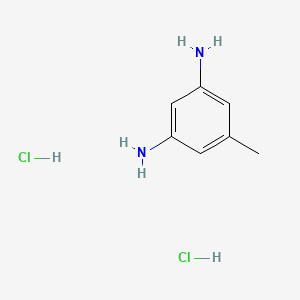
5-Methylbenzene-1,3-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylbenzene-1,3-diamine dihydrochloride, also known by its CAS number 26346-38-3, is a chemical compound with the molecular formula C7H12Cl2N2 . It has a molecular weight of 195.09 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of 5-Methylbenzene-1,3-diamine dihydrochloride can be represented by the canonical SMILES string: CC1=CC(=CC(=C1)N)N.Cl.Cl . This indicates that the compound consists of a benzene ring with two amine groups and one methyl group attached .Physical And Chemical Properties Analysis
5-Methylbenzene-1,3-diamine dihydrochloride is a powder with a melting point of 255-260°C . It is generally soluble in water .Applications De Recherche Scientifique
Synthesis and Polymer Chemistry
5-Methylbenzene-1,3-diamine dihydrochloride is related to the synthesis of various polymers and compounds. For instance, novel fluorinated diamine monomers have been prepared for synthesizing fluorinated polyimides with exceptional solubility, thermal stability, and electrical properties (Yang & Hsiao, 2004). Such materials are crucial for the electronics and aerospace industries due to their low dielectric constants and high glass-transition temperatures.
Material Science and Engineering
In the field of material science, diamines similar to 5-Methylbenzene-1,3-diamine dihydrochloride serve as building blocks for creating new polyimides and other polymers. These materials exhibit remarkable properties such as organosolubility, thermal stability, and mechanical strength, making them suitable for advanced engineering applications (Liaw, Liaw, & Yu, 2001).
Supramolecular Chemistry
Research in supramolecular chemistry has explored the use of structurally similar compounds for preorganizing molecular-recognition elements in supramolecular hosts. The study shows how triethylbenzene scaffolds, analogous in structure to the mentioned diamine, can improve the binding affinities of hosts through steric effects and preorganization (Wang & Hof, 2012).
Green Chemistry and Corrosion Inhibition
In the context of green chemistry, derivatives of benzene-diamines have been investigated as corrosion inhibitors for metals. These studies contribute to the development of environmentally friendly corrosion protection strategies, highlighting the potential of benzene-diamines in industrial applications (Verma, Quraishi, & Singh, 2015).
Analytical Chemistry
Furthermore, derivatives of 1,2-diaminobenzenes have been utilized in analytical chemistry for the development of chromatographic assays, demonstrating the versatility of these compounds in scientific research (McLellan & Thornalley, 1992).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Mode of Action
It’s known that benzylic amines can undergo various reactions, including nucleophilic substitution and oxidation . The compound’s interaction with its targets could lead to changes in the target’s function, potentially altering the biochemical pathways in which the target is involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
5-methylbenzene-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,8-9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXDRSPEFRNNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


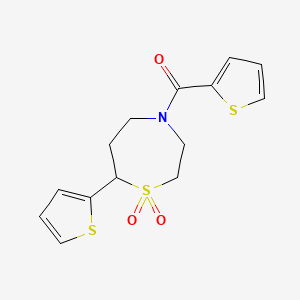

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2890608.png)


![N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2890612.png)
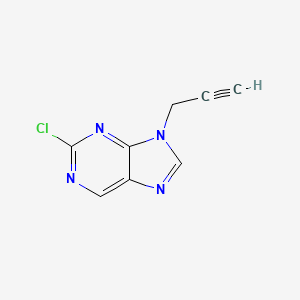
![5-[(4-Bromophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2890614.png)
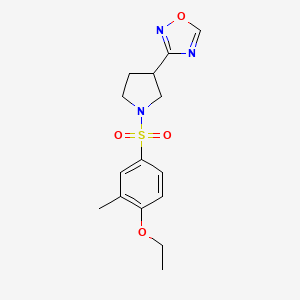

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2890622.png)
![2-Chloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2890624.png)
